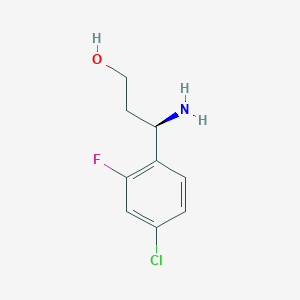
(3R)-3-Amino-3-(4-chloro-2-fluorophenyl)propan-1-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3R)-3-Amino-3-(4-chloro-2-fluorophenyl)propan-1-OL is an organic compound with a chiral center at the third carbon atom This compound is characterized by the presence of an amino group, a hydroxyl group, and a substituted phenyl ring with chlorine and fluorine atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-3-(4-chloro-2-fluorophenyl)propan-1-OL typically involves the following steps:
Starting Material: The synthesis begins with the appropriate substituted benzene derivative, such as 4-chloro-2-fluorobenzene.
Nucleophilic Substitution: The benzene derivative undergoes nucleophilic substitution to introduce the amino group at the para position relative to the chlorine atom.
Reduction: The intermediate product is then subjected to reduction reactions to introduce the hydroxyl group at the first carbon atom.
Chiral Resolution: The final step involves chiral resolution to obtain the (3R) enantiomer of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
化学反应分析
Types of Reactions
(3R)-3-Amino-3-(4-chloro-2-fluorophenyl)propan-1-OL can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amino and hydroxyl groups can participate in substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted derivatives, such as ketones, aldehydes, and amines, depending on the specific reaction conditions and reagents used.
科学研究应用
(3R)-3-Amino-3-(4-chloro-2-fluorophenyl)propan-1-OL has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (3R)-3-Amino-3-(4-chloro-2-fluorophenyl)propan-1-OL involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors, potentially modulating their activity. The presence of chlorine and fluorine atoms can influence its lipophilicity and membrane permeability, affecting its distribution and efficacy.
相似化合物的比较
Similar Compounds
(3R)-3-Amino-3-(4-chlorophenyl)propan-1-OL: Lacks the fluorine atom, which may affect its chemical properties and biological activity.
(3R)-3-Amino-3-(4-fluorophenyl)propan-1-OL: Lacks the chlorine atom, leading to differences in reactivity and interactions.
(3R)-3-Amino-3-(4-chloro-2-methylphenyl)propan-1-OL: The presence of a methyl group instead of fluorine alters its steric and electronic properties.
Uniqueness
The combination of chlorine and fluorine atoms in (3R)-3-Amino-3-(4-chloro-2-fluorophenyl)propan-1-OL imparts unique chemical properties, such as increased stability and specific reactivity patterns. These features make it a valuable compound for various research and industrial applications.
属性
分子式 |
C9H11ClFNO |
|---|---|
分子量 |
203.64 g/mol |
IUPAC 名称 |
(3R)-3-amino-3-(4-chloro-2-fluorophenyl)propan-1-ol |
InChI |
InChI=1S/C9H11ClFNO/c10-6-1-2-7(8(11)5-6)9(12)3-4-13/h1-2,5,9,13H,3-4,12H2/t9-/m1/s1 |
InChI 键 |
KLZSUAAIZCBKNI-SECBINFHSA-N |
手性 SMILES |
C1=CC(=C(C=C1Cl)F)[C@@H](CCO)N |
规范 SMILES |
C1=CC(=C(C=C1Cl)F)C(CCO)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-Methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]ethan-1-amine](/img/structure/B15240637.png)
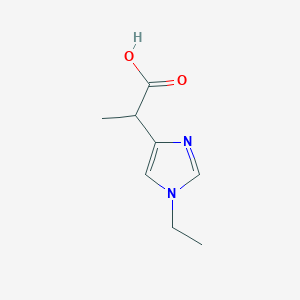
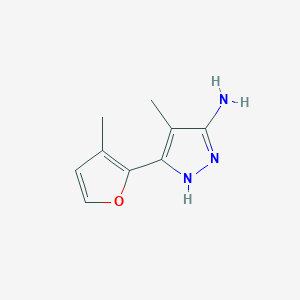
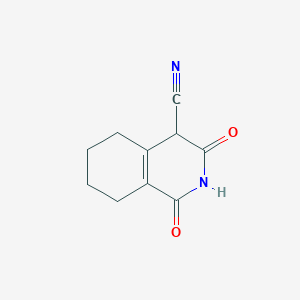
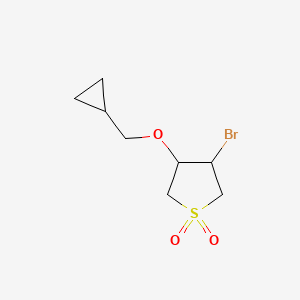

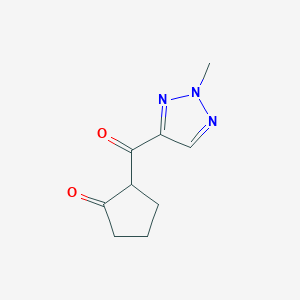
![1-[(Oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B15240668.png)
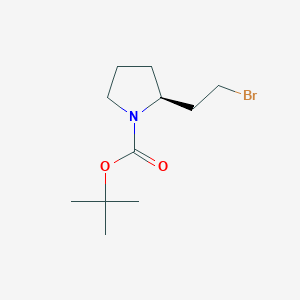
![1-[1-(2-Nitrobenzenesulfonyl)piperidin-2-yl]ethan-1-amine](/img/structure/B15240690.png)
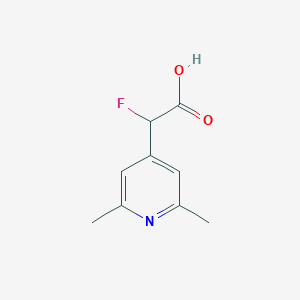
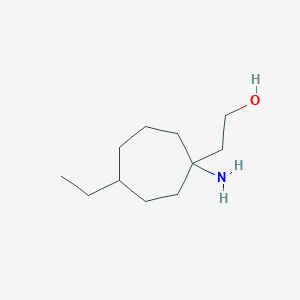
![2-Isopropyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine](/img/structure/B15240704.png)
![8-Chloro-1H,2H,3H,4H,9H-pyrido[3,4-B]indole](/img/structure/B15240711.png)
